1-(2-methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
1-(2-Methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrrole ring substituted with a methoxybenzyl group, dimethyl groups, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring is formed through a cyclization reaction.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the pyrrole intermediate.
Sulfonylation: The phenylsulfonyl group is typically introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the pyrrole ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Sulfides or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain proteins, while the methoxybenzyl group may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
1-(2-Methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine: Lacks the phenylsulfonyl group, which may result in different chemical reactivity and biological activity.
4,5-Dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine: Lacks the methoxybenzyl group, potentially affecting its solubility and interaction with biological targets.
1-(2-Methoxybenzyl)-1H-pyrrol-2-amine: Lacks both the dimethyl and phenylsulfonyl groups, which can significantly alter its chemical properties and applications.
Uniqueness: The presence of both the methoxybenzyl and phenylsulfonyl groups in 1-(2-methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine makes it unique in terms of its chemical reactivity and potential applications. These functional groups can enhance its binding affinity to biological targets and influence its solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22N2O3S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C20H22N2O3S/c1-14-15(2)22(13-16-9-7-8-12-18(16)25-3)20(21)19(14)26(23,24)17-10-5-4-6-11-17/h4-12H,13,21H2,1-3H3 |
InChI Key |
WPJQDEOYZNZQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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